N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C26H19F3N6 and its molecular weight is 472.475. The purity is usually 95%.
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Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. Its complex structure incorporates indole and triazole moieties, which are known to confer various pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C23H19F3N4
- Molecular Weight : 424.43 g/mol
- CAS Number : 1023845-99-9
This compound features a trifluoromethyl group, which is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to triazole derivatives. For instance, a study demonstrated that triazolo derivatives exhibited significant antiproliferative effects against human colon cancer cell lines (HCT-116 and HT-29). The compound RB7, a related triazole derivative, showed an IC50 range of 6.587 to 11.10 µM against HT-29 cells and was found to induce apoptosis through the mitochondrial pathway by upregulating Bax and downregulating Bcl2, ultimately activating Caspase 3 .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
RB7 | HT-29 | 6.587 - 11.10 | Induces apoptosis via mitochondrial pathway |
Anticonvulsant Activity
Triazole derivatives have also been investigated for their anticonvulsant properties. A systematic review indicated that several triazole compounds demonstrated efficacy in reducing seizure activity in animal models. For example, certain derivatives showed effective protection against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ), with some compounds achieving an ED50 as low as 23.4 mg/kg .
Compound | Test Model | ED50 (mg/kg) | Toxicity (TD50) | Protective Index (PI) |
---|---|---|---|---|
14a | MES | 23.4 | 611.0 | 26.0 |
19 | MES | 11.4 | 491.0 | 43.0 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Apoptosis Induction : Similar to other indole derivatives, this compound may activate apoptotic pathways through mitochondrial signaling.
- GABAergic Modulation : Some triazole derivatives have shown interactions with the GABAergic system, which is crucial for their anticonvulsant effects .
- Targeting MetAPs : The compound may also act on methionine aminopeptidases (MetAPs), which are essential in cancer progression and microbial infections .
Case Studies
A notable case study involved the synthesis and evaluation of several indole-triazole derivatives for their anticancer activity. The study revealed that modifications in the molecular structure significantly impacted the biological outcomes, suggesting that this compound could be optimized for enhanced efficacy against specific cancer types or seizure disorders.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N6/c27-26(28,29)18-7-5-6-16(14-18)23-25-32-24(20-9-2-4-11-22(20)35(25)34-33-23)30-13-12-17-15-31-21-10-3-1-8-19(17)21/h1-11,14-15,31H,12-13H2,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZNQSGOZXQZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC(=CC=C6)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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